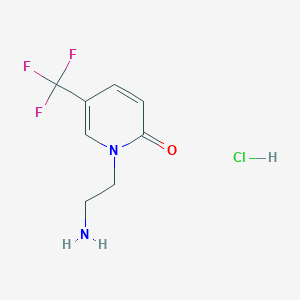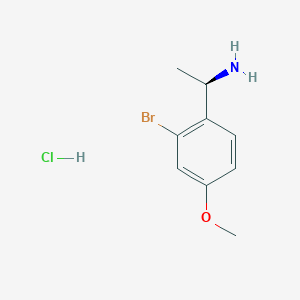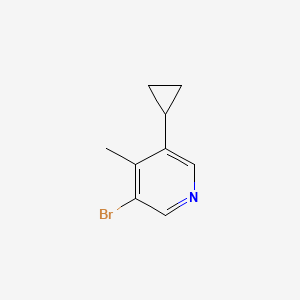
3-Bromo-5-cyclopropyl-4-methylpyridine
Vue d'ensemble
Description
3-Bromo-5-cyclopropyl-4-methylpyridine is a heterocyclic compound . It is a liquid with a molecular weight of 226.12 . It is also known by its IUPAC name, 3-bromo-5-(cyclopropylmethyl)-4-methylpyridine .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrN/c1-7-9(4-8-2-3-8)5-12-6-10(7)11/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3rd position, a methyl group at the 4th position, and a cyclopropylmethyl group at the 5th position.Chemical Reactions Analysis
While specific reactions involving this compound are not well-documented, brominated pyridines are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with a halide using a palladium catalyst .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 226.12 .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Pyridine derivatives, including those similar to 3-Bromo-5-cyclopropyl-4-methylpyridine, have been synthesized using Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown notable biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Chemical Synthesis and Evaluation
- Studies involving the chemical synthesis and evaluation of cyclopropyl and cyclobutyl epothilone analogues, which are structurally related to this compound, indicate their potential as potent tubulin polymerization promoters and cytotoxic agents. These investigations have also highlighted crucial structure-activity relationships (Nicolaou et al., 2001).
Crystal Structure and Antibacterial Activities
- A study on the crystal structure of a Schiff base compound closely related to this compound revealed its potential antibacterial activities, highlighting the significance of such compounds in the field of medicinal chemistry (Wang et al., 2008).
Reactions in Liquid Ammonia
- Research on the amination of isomeric dibromopyridines, including compounds similar to this compound, in liquid ammonia, provides insights into the mechanisms and potential synthetic applications of these reactions (Streef & Hertog, 2010).
Safety and Hazards
3-Bromo-5-cyclopropyl-4-methylpyridine is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
Mécanisme D'action
Target of Action
3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Result of Action
The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .
Propriétés
IUPAC Name |
3-bromo-5-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVONRWPXIZBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)


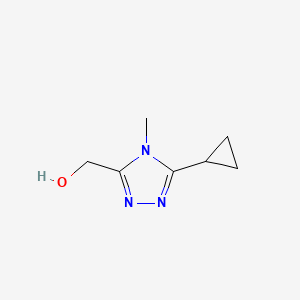
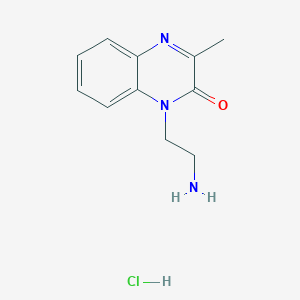
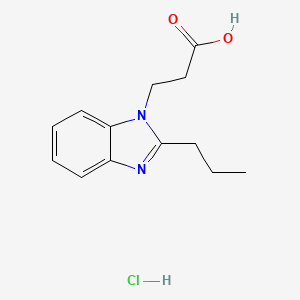
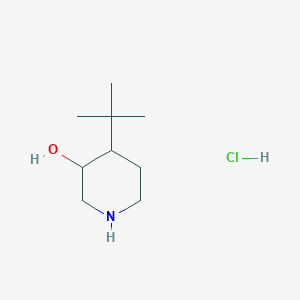
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)
